Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate

Description

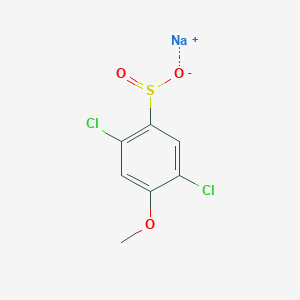

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate is a sulfinate salt characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a methoxy group at position 4, and a sulfinate (-SO₂⁻Na⁺) group at position 1. This compound is structurally analogous to other aryl sulfinates, which are widely used as intermediates in organic synthesis, particularly in nucleophilic substitution reactions, cross-couplings, and as precursors for sulfone derivatives. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group likely influences its reactivity, solubility, and stability compared to simpler sulfinates.

Properties

Molecular Formula |

C7H5Cl2NaO3S |

|---|---|

Molecular Weight |

263.07 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-methoxybenzenesulfinate |

InChI |

InChI=1S/C7H6Cl2O3S.Na/c1-12-6-2-5(9)7(13(10)11)3-4(6)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

MBEUISDSVWOSNL-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reduction of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride

The most common and industrially relevant method to prepare sodium sulfinates, including this compound, is the reduction of the corresponding sulfonyl chloride with sodium sulfite (Na2SO3) in aqueous medium. This method is well-documented for sodium benzenesulfinates and analogues and is applicable to substituted aromatic systems.

-

- React 2,5-dichloro-4-methoxybenzenesulfonyl chloride with sodium sulfite in the presence of sodium bicarbonate as a buffer.

- The reaction is typically performed in water at elevated temperatures of 70–80 °C.

- The sulfonyl chloride is converted to the sulfinate salt by nucleophilic attack of sulfite ion followed by reduction.

-

- The crude product is purified by recrystallization from ethanol or other suitable solvents to yield the sodium sulfinate in high purity and yield.

This method benefits from operational simplicity, mild conditions, and scalability for industrial production.

Photolytic and Catalytic Methods via Barton-type Decarboxylation

An alternative synthetic route involves the photolytic decarboxylation of Barton esters followed by catalytic oxidation and cleavage steps to yield sodium sulfinates:

- A Barton ester derived from the corresponding carboxylic acid precursor undergoes photolytic decarboxylation.

- Subsequent oxidation catalyzed by ruthenium chloride (RuCl3) forms intermediate sulfones.

- Removal of auxiliary groups (e.g., pyridine moiety) with alkoxides or thiolates produces the sodium sulfinate.

- Yields for these reactions vary between 30% and 92%, depending on substrate and conditions.

This method allows for the preparation of structurally diverse sodium sulfinates, including those with electron-withdrawing substituents like chloro and methoxy groups.

Chemical Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2,5-Dichloro-4-methoxybenzenesulfonyl chloride + Na2SO3 + NaHCO3, H2O, 70–80 °C | This compound | High yield, simple workup |

| 2 | Barton ester precursor + hv (photolysis) + RuCl3 oxidation + alkoxide cleavage | Sodium sulfinate | Moderate to high yield, versatile substrates |

| 3 | Aryl bromide + n-BuLi or MgBr + DABSO | Sodium sulfinate | Direct synthesis, avoids sulfonyl chloride |

Detailed Research Findings and Analytical Data

Yield and Purity

- The reduction of sulfonyl chloride with sodium sulfite typically yields sodium sulfinates in 85–95% isolated yield after recrystallization.

- Photolytic methods show yields ranging from 30% to 92% , influenced by substrate complexity and reaction optimization.

- DABSO-mediated synthesis yields vary but are generally moderate to high , with the advantage of fewer purification steps due to in situ generation.

Reaction Monitoring and Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the aromatic substitution pattern and sulfinate functionality.

- Infrared (IR) Spectroscopy: Characteristic S=O stretching bands around 1030–1080 cm^-1 indicate sulfinate presence.

- Mass Spectrometry (MS): Molecular ion peaks consistent with this compound.

- Elemental Analysis: Confirms sodium content and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reduction of Sulfonyl Chloride | 2,5-Dichloro-4-methoxybenzenesulfonyl chloride | Na2SO3, NaHCO3, H2O | 70–80 °C, aqueous | 85–95 | Simple, scalable, high purity | Requires sulfonyl chloride precursor |

| Barton Ester Photolysis | Barton ester of aromatic acid | hv, RuCl3, alkoxides | Photolysis, catalytic oxidation | 30–92 | Versatile substrates, moderate-high yield | Multi-step, specialized reagents |

| DABSO Sulfur Dioxide Surrogate | Aryl bromide/iodide | n-BuLi or MgBr, DABSO | In situ generation | Moderate-high | Direct, avoids sulfonyl chloride | Requires organometallic reagents |

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into sulfides or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

Biology: This compound can be used in biochemical assays to study enzyme activities and protein interactions.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This compound can interact with various molecular targets, including enzymes and proteins, altering their activities and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural analogs include:

Key Observations:

- Electronic Effects: Chlorine’s electron-withdrawing nature increases the sulfinate group’s acidity compared to methyl-substituted analogs (e.g., Sodium 2,4-dimethylbenzenesulfonate).

- Steric and Solubility Differences: The methoxy group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) compared to the methyl group in Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate.

- Reactivity: The nitro-substituted analog (1,5-Dichloro-3-methoxy-2-nitrobenzene) exhibits divergent reactivity due to the nitro group’s strong electron-withdrawing effects, favoring electrophilic aromatic substitution rather than sulfinate-mediated nucleophilic pathways.

Stability and Hazard Profile

While hazard data for the target compound is unavailable, structurally related sulfinates (e.g., Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate) are typically handled with standard precautions for sulfinate salts (e.g., avoiding strong oxidizers).

Research Findings and Limitations

- Reactivity Insights: Chlorine and methoxy groups synergistically enhance electrophilic substitution rates at specific ring positions compared to fluorine or methyl analogs.

- Safety Data: Specific hazard statements (e.g., GHS pictograms) are unavailable, necessitating caution based on structural analogs.

Biological Activity

Sodium 2,5-dichloro-4-methoxybenzene-1-sulfinate, also known as sodium 2,5-dichloro-4-methoxybenzenesulfonate, is an organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C7H6Cl2O3S

- Molecular Weight : 227.09 g/mol

- Structure : The compound features a sulfonate group attached to a dichlorinated aromatic ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions with active sites, thus altering their activity.

- Protein-Ligand Interactions : It can modify biomolecules through sulfonylation reactions, impacting their biological function and stability.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Escherichia coli | 8–16 μg/mL |

| Pseudomonas aeruginosa | 16–32 μg/mL |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| HeLa (Cervical Cancer) | 0.200 |

| A549 (Lung Cancer) | 0.150 |

The compound's selectivity index indicates a significant difference in activity between cancerous and normal cells, suggesting its potential for targeted cancer therapy.

Case Studies

-

Study on Antimicrobial Activity :

A study published in MDPI evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound effectively reduced bacterial load in vitro and demonstrated potential as an alternative treatment for resistant infections . -

Anticancer Research :

In a preclinical model using MDA-MB-231 cells, this compound was shown to inhibit tumor growth significantly compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial for its application in medicine. Preliminary toxicity studies indicate that at high doses (up to 800 mg/kg), it exhibits acceptable safety profiles with no significant adverse effects observed in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.